![molecular formula C11H16N6O2S B2825682 4-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide CAS No. 343376-17-0](/img/structure/B2825682.png)
4-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide” is a chemical compound with the CAS Number: 343376-17-0. It has a molecular weight of 296.35 and its IUPAC name is 4-[5-(dimethylamino)-1H-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N6O2S/c1-15(2)11-12-13-14-17(11)9-5-7-10(8-6-9)20(18,19)16(3)4/h5-8H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 296.35 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Molecular Docking and Cyclooxygenase Inhibition Studies
A study on the synthesis and crystal structure of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, explored its molecular docking and bioassay studies as a cyclooxygenase-2 inhibitor. The compound demonstrated no inhibition potency for either cyclooxygenase-1 or cyclooxygenase-2 enzymes, highlighting the specificity required in drug design for therapeutic applications Al-Hourani et al., 2016.
Antifungal Activity of Novel Compounds
Another study focused on the use of 4-Toluenesulfonamide for synthesizing novel triazepines, pyrimidines, and azoles, demonstrating good antifungal activity. This research indicates the potential of derivatives for developing new antifungal agents Khodairy, Ali, & El-wassimy, 2016.
Synthesis and Characterization of Sulfonamide Derivatives
The synthesis and characterization of new Schiff bases of sulfa drugs, derived from sulfamethoxazole (S1)/sulfisoxazole (S2) and substituted salicylaldehyde, were explored for their effects on enzyme activities. The study provided insights into the interaction of these compounds with various enzymes, suggesting potential therapeutic applications Alyar et al., 2019.
Application in Cell Growth and Drug Sensitivity Assays
The development of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using various tumor cell lines highlights the utility of tetrazolium compounds in biomedical research. This assay facilitates the evaluation of cell proliferation and the effectiveness of pharmacological agents in a laboratory setting Cory et al., 1991.
Enantioselective Synthesis of Metabolites
Research into the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist, OPC-31260, via lipase-catalyzed transesterification, underscores the importance of chiral chemistry in drug development and pharmacokinetics. This approach allows for the precise synthesis of drug metabolites, which is crucial for understanding drug action and optimizing therapeutic efficacy Matsubara et al., 2000.
Development of Fluorescent Molecular Probes
The synthesis and characterization of new fluorescent solvatochromic dyes, incorporating a "push-pull" electron transfer system, for the development of ultrasensitive fluorescent molecular probes, illustrate the potential of such compounds in biological imaging and molecular diagnostics. These probes can be used to study cellular processes and monitor the interactions of biological molecules in real-time Diwu et al., 1997.
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
4-[5-(dimethylamino)tetrazol-1-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-15(2)11-12-13-14-17(11)9-5-7-10(8-6-9)20(18,19)16(3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGKYQPRSPZIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2825601.png)
![(2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2825602.png)
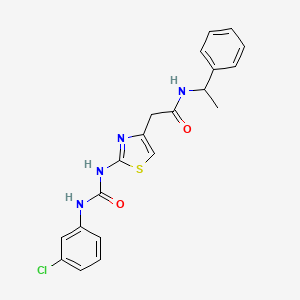
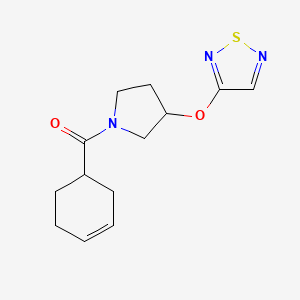
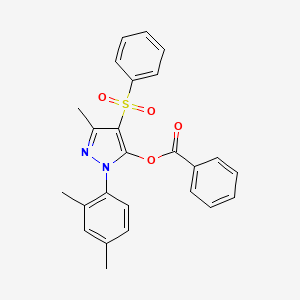
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2825608.png)
![Isoxazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2825610.png)
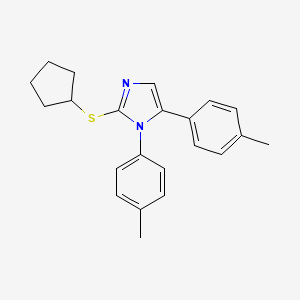
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2825614.png)
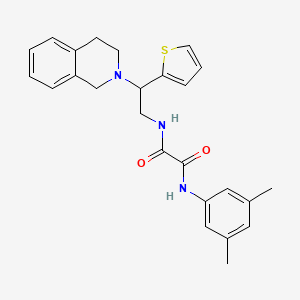
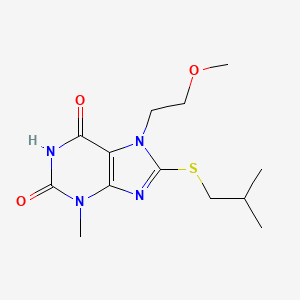
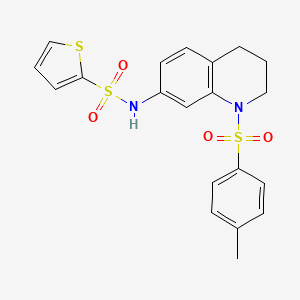
![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2825619.png)